molecular formula C18H18ClNO3S B055131 (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate CAS No. 159878-01-0

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

Cat. No. B055131
M. Wt: 363.9 g/mol
InChI Key: GHOXYLYITXKSDS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of benzyl chloride and is used in a variety of organic chemistry processes. In addition to its use in organic chemistry, (-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) has also been used in biological research and in the development of certain drugs.

Scientific Research Applications

Methods of Application or Experimental Procedures

The compound was likely tested in vitro (in a lab setting) against the SARS-CoV-2 main protease. The exact experimental procedures are not detailed in the search results .

4. Results or Outcomes: The compound was found to be a potent inhibitor of the SARS-CoV-2 main protease . This suggests it could potentially be developed into a treatment for COVID-19 .

Methods of Application or Experimental Procedures

The compound was likely tested in vitro (in a lab setting) against the SARS-CoV-2 main protease. The exact experimental procedures are not detailed in the search results .

4. Results or Outcomes: The compound was found to be a potent inhibitor of the SARS-CoV-2 main protease . This suggests it could potentially be developed into a treatment for COVID-19 .

Methods of Application or Experimental Procedures

The compound was likely tested in vitro (in a lab setting) against the SARS-CoV-2 main protease. The exact experimental procedures are not detailed in the search results .

4. Results or Outcomes: The compound was found to be a potent inhibitor of the SARS-CoV-2 main protease . This suggests it could potentially be developed into a treatment for COVID-19 .

properties

IUPAC Name

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXYLYITXKSDS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445236
Record name Z-D-Phe chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

CAS RN

159878-01-0
Record name Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159878-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-Phe chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

Citations

For This Compound
2
Citations
VD Pinho, B Gutmann, LSM Miranda… - The Journal of …, 2014 - ACS Publications
The development of a continuous flow process for the multistep synthesis of α-halo ketones starting from N-protected amino acids is described. The obtained α-halo ketones are chiral …
Number of citations: 102 pubs.acs.org
T Maxson - 2016 - ideals.illinois.edu
Antibiotics are a cornerstone of modern medicine and have drastically reduced the burden of infectious diseases. Unfortunately, resistance to all clinically used antibiotics has become a …
Number of citations: 2 www.ideals.illinois.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.